2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol
Description
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol is a fluorinated alcohol characterized by an ethan-1-ol backbone substituted with an octafluoropentyl ether group. This structure combines the hydrophilic hydroxyl group with a highly fluorinated hydrophobic chain, imparting unique physicochemical properties such as chemical stability, thermal resistance, and amphiphilicity. Such compounds are of interest in applications ranging from surfactants to specialty polymers, where fluorinated moieties enhance performance in harsh environments.
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluoropentoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F8O2/c8-4(9)6(12,13)7(14,15)5(10,11)3-17-2-1-16/h4,16H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSXBVDLZTWPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600245 | |
| Record name | 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50997-69-8 | |
| Record name | 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Hexafluoropropylene Oxide with Tetrafluoroethylene: This method involves the reaction of hexafluoropropylene oxide with tetrafluoroethylene in the presence of a catalyst to form 2,2,3,3,4,4,5,5-octafluoropentanol, which is then reacted with ethylene oxide to produce 2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]ethan-1-ol.
Reduction of Octafluoropentyl Ketone: Another method involves the reduction of octafluoropentyl ketone using a reducing agent such as lithium aluminum hydride to form 2,2,3,3,4,4,5,5-octafluoropentanol, which is subsequently reacted with ethylene oxide.
Industrial Production Methods: Industrial production typically follows the synthetic routes mentioned above but on a larger scale, using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Fluorinated aldehydes and carboxylic acids
Reduction: Fluorinated hydrocarbons
Substitution: Fluorinated ethers and amines
Scientific Research Applications
Materials Science
Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers which are known for their chemical resistance and low surface energy. These polymers find applications in coatings and sealants that require durability under harsh conditions.
Case Study : Research has shown that incorporating octafluoropentyl groups into polymer chains enhances the hydrophobicity and oleophobicity of the resulting materials. For instance, studies demonstrated that coatings derived from this compound exhibited significant resistance to chemical degradation and improved lifespan in industrial applications .
Pharmaceuticals
Drug Delivery Systems : The unique properties of this compound make it an interesting candidate for drug delivery systems. Its ability to form stable emulsions can facilitate the transport of hydrophobic drugs in aqueous environments.
Case Study : In a study focusing on drug solubility enhancement, formulations containing this compound showed improved bioavailability of poorly soluble drugs compared to traditional carriers. This suggests potential in developing more effective therapeutic agents.
Chemical Synthesis
Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis pathways. Its ether functionality allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions.
Case Study : A notable application was reported where this compound was utilized to synthesize complex fluorinated organic molecules that are valuable in agrochemical formulations . The efficiency of these reactions was attributed to the stability provided by the fluorinated moiety.
Mechanism of Action
The mechanism of action of 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity and stability due to the presence of fluorine atoms.
Pathways Involved: It affects metabolic pathways by modifying the activity of key enzymes involved in oxidation-reduction reactions and signal transduction.
Comparison with Similar Compounds
Key Observations :
- Ether vs.
- Hydroxyl Groups: The diol (C₆H₆F₈O₂) exhibits stronger hydrogen bonding due to dual -OH groups, leading to higher viscosity and melting points than the mono-alcohol .
Physicochemical Properties
| Property | Target Compound (Inferred) | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol | Octafluoropentyl Methacrylate |
|---|---|---|---|
| Boiling Point | Moderate (~150–200°C) | High (>200°C) | Low-moderate (~100–150°C) |
| Hydrophobicity (logP) | High (fluorinated chain) | Moderate (dual -OH groups) | Very high (ester group) |
| Reactivity | Alcohol-specific (e.g., esterification) | Crosslinking agent in polymers | Radical polymerization |
Notes:
- The diol’s synthesis with LiTFSI () suggests utility in ionic liquids or electrolytes, leveraging its ionic compatibility .
- Octafluoropentyl methacrylate’s environmental persistence is highlighted in NICNAS reports, noting its role as a precursor to perfluorocarboxylic acids (PFCAs), raising regulatory concerns .
Research Findings and Gaps
- Toxicity : NICNAS reports emphasize the need for rigorous toxicity profiling of fluorinated compounds, particularly regarding bioaccumulation .
Biological Activity
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol (CAS Number: 50997-69-8) is a fluorinated organic compound notable for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and low surface energy, making it a subject of interest in various scientific fields including biology and medicine. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative analyses.
- Molecular Formula : C7H8F8O2
- Molecular Weight : 276.13 g/mol
- Purity : >95%
The biological activity of this compound is primarily attributed to its fluorinated structure which enhances lipophilicity. This characteristic allows the compound to interact effectively with lipid membranes and proteins. Such interactions can modulate enzyme activity and receptor functions within biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
-
Cell Membrane Interaction
- The compound's lipophilic nature facilitates its incorporation into lipid bilayers, potentially affecting membrane fluidity and permeability.
-
Enzyme Modulation
- Studies suggest that fluorinated compounds can influence enzyme kinetics by altering binding affinities due to their unique electronic properties.
-
Drug Delivery Systems
- Research indicates potential applications in drug delivery due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Membrane Interaction | Alters fluidity and permeability | |
| Enzyme Modulation | Influences binding affinities | |
| Drug Delivery | Enhances stability of drug formulations |
Case Study: Enzyme Interaction
In a study examining the interaction of fluorinated alcohols with cytochrome P450 enzymes, it was found that the presence of fluorine atoms significantly altered the enzyme's catalytic efficiency. This suggests that this compound could serve as a valuable tool in understanding enzyme mechanisms and designing inhibitors.
Comparative Analysis
Comparison with similar fluorinated compounds reveals distinct advantages:
| Compound Name | Thermal Stability | Lipophilicity | Applications |
|---|---|---|---|
| This compound | High | High | Drug delivery systems |
| 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate | Moderate | Moderate | Coatings and adhesives |
| Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | High | Low | Industrial applications |
Q & A
Basic: What spectroscopic techniques are essential for characterizing 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol?
Methodological Answer:
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR):
- ¹⁹F NMR is critical due to fluorine's high sensitivity. The compound’s eight equivalent fluorine atoms on the octafluoropentyl group produce distinct splitting patterns .
- ¹H NMR identifies the hydroxyl (-OH) and ethoxy (-OCH₂CH₂OH) protons, though exchange broadening may require deuterated solvents (e.g., D₂O) .
- Fourier-Transform Infrared Spectroscopy (FTIR):
- Mass Spectrometry (MS):
Advanced: How do solvent interactions influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Fluorinated alcohols exhibit unique solvent effects due to their high polarity and hydrogen-bonding capacity:
- Solvent Choice:
- Hydrogen Bonding:
- Experimental Design:
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
Two primary methods are documented:
Etherification of Perfluoropentanol:
- React 2,2,3,3,4,4,5,5-octafluoropentanol with ethylene oxide under acidic catalysis (e.g., H₂SO₄), followed by hydrolysis to yield the ethanol derivative .
- Key Step: Control reaction temperature (<50°C) to avoid decomposition of the fluorinated chain .
Fluorination of Precursors:
- Electrochemical fluorination (ECF) of pentanol derivatives using HF/Et₃N·3HF yields the octafluoropentyl group, followed by ethoxylation .
Advanced: How can researchers resolve contradictions in reported thermochemical data for fluorinated alcohols?
Methodological Answer:
Discrepancies in enthalpy or stability data arise from experimental conditions and impurities:
- Calorimetry Validation:
- Purity Assessment:
- Case Study:
Basic: What are the compound’s applications in materials science research?
Methodological Answer:
The fluorinated chain and hydroxyl group enable niche applications:
- Surfactant Synthesis:
- Nanocomposite Modification:
Advanced: What strategies optimize the compound’s stability during long-term storage?
Methodological Answer:
Degradation pathways include hydrolysis and thermal decomposition:
- Storage Conditions:
- Stabilization Additives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
